1-[2-(o-Tolyl)ethenyl]pyridinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N+ |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-[(E)-2-(2-methylphenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-13-7-3-4-8-14(13)9-12-15-10-5-2-6-11-15/h2-12H,1H3/q+1/b12-9+ |
InChI Key |
VVUHJOJXSWPXHT-FMIVXFBMSA-N |
SMILES |
CC1=CC=CC=C1C=C[N+]2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/[N+]2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for O Tolyl Ethenylpyridinium Derivatives
Precursor Synthesis and Functionalization Pathways
The construction of [o-Tolyl]ethenylpyridinium derivatives begins with the synthesis and functionalization of key precursors. The primary building blocks are typically a substituted pyridine (B92270) and a tolyl-containing fragment.
A common pathway involves the reaction of a pyridine derivative, often a picoline (methylpyridine), with an alkylating agent to form a quaternary pyridinium (B92312) salt. This initial step activates the methyl group for subsequent condensation reactions. For instance, the reaction of 2-picoline or 4-picoline with an alkyl halide (e.g., methyl iodide or ethyl bromide) yields the corresponding N-alkyl-picolinium salt.
The other essential precursor is an o-tolyl aldehyde (o-tolualdehyde). This can be synthesized through various methods, such as the oxidation of o-xylene (B151617) or the formylation of toluene. The functionalization of these precursors is critical as it dictates the final properties of the ethenylpyridinium product. Substituents can be introduced onto the pyridine ring or the tolyl group before the condensation step to create a diverse library of derivatives.
Table 1: Key Precursors for 1-[2-(o-Tolyl)ethenyl]pyridinium Synthesis
| Precursor Type | Chemical Name | Role in Synthesis |
|---|---|---|
| Pyridine Derivative | 2-Picoline (2-Methylpyridine) | Provides the pyridinium ring and the active methylene (B1212753) group for condensation. |
| Pyridine Derivative | 4-Picoline (4-Methylpyridine) | Alternative source for the pyridinium ring and active methylene group. |
| Aldehyde | o-Tolualdehyde | Provides the o-tolyl group and the carbonyl for condensation. |
Condensation and Coupling Reaction Mechanisms
The formation of the ethenyl bridge connecting the pyridinium and o-tolyl moieties is the central transformation in the synthesis. This is typically achieved through condensation reactions.
The Knoevenagel condensation is a widely employed method for forming the C=C double bond in these systems. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, the reaction occurs between an N-alkyl picolinium salt (which contains an activated methyl group) and o-tolualdehyde.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which facilitates the deprotonation of the picolinium methyl group to form a highly reactive ylide or carbanion. wikipedia.orgrsc.org This nucleophile then attacks the carbonyl carbon of o-tolualdehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the final α,β-unsaturated product, the [o-tolyl]ethenylpyridinium salt. organic-chemistry.org The use of pyridine as a solvent can also promote the reaction, particularly in the Doebner modification of the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org
Reaction Scheme: Knoevenagel Condensation
Step 1 (Deprotonation): A base removes a proton from the methyl group of the N-alkyl-picolinium salt, creating a pyridinium ylide.
Step 2 (Nucleophilic Attack): The ylide attacks the carbonyl carbon of o-tolualdehyde.
Step 3 (Dehydration): The intermediate alcohol is eliminated as a water molecule to form the ethenyl double bond.
The pyridinium ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. quimicaorganica.org While direct nucleophilic addition to pyridine is challenging, the positive charge on the quaternized nitrogen atom in pyridinium salts significantly enhances the ring's electrophilicity. quimicaorganica.orgscripps.edu Nucleophiles preferentially attack the C2 (α) and C4 (γ) positions of the pyridinium ring. quimicaorganica.org
Hard nucleophiles, such as organometallic reagents, can add to the 2-position of the pyridine ring. quimicaorganica.org Weaker nucleophiles may require the greater activation provided by the pyridinium salt structure to react. quimicaorganica.org These reactions can be used to introduce additional functional groups onto the pyridinium ring, although they can also be competing pathways during the primary condensation reaction if not carefully controlled. In some synthetic strategies, nucleophilic addition is followed by an oxidation step, resulting in a net nucleophilic substitution. quimicaorganica.org
The ethenyl linkage in this compound can exist as either (E) or (Z) stereoisomers. For many applications, control over this stereochemistry is crucial. The Knoevenagel condensation often favors the formation of the more thermodynamically stable (E)-isomer, where the bulky pyridinium and tolyl groups are on opposite sides of the double bond, minimizing steric hindrance.
The choice of reaction conditions plays a significant role in stereoselectivity. The use of base catalysts and elevated temperatures typically allows for equilibration, leading to a higher proportion of the (E)-isomer. wikipedia.org In some cases, while an initial mixture of (E) and (Z) isomers may form, they can equilibrate to the more stable (E)-isomer over time or upon purification. wikipedia.org For specific applications requiring the pure (E)-isomer, purification techniques like recrystallization are often effective.
Derivatization Techniques for Pyridinium Cation Modification
Modification of the this compound cation allows for the fine-tuning of its chemical and physical properties. Derivatization can occur at several positions:
N-Substituent: The group attached to the pyridinium nitrogen can be varied by starting with different alkylating agents during the initial quaternization of the pyridine precursor. This is a common strategy to modify solubility and other physical properties. nih.gov
Pyridinium Ring: Substituents can be introduced onto the pyridine ring itself, either by starting with a substituted pyridine precursor or through subsequent reactions on the formed pyridinium salt.
Tolyl Group: The o-tolyl ring can be functionalized before the condensation reaction to introduce various electronic or steric features.
A powerful method for derivatizing primary amines to form pyridinium salts involves the use of pyrylium (B1242799) salts. semanticscholar.orgshimadzu-webapp.eu Pyrylium salts react readily with primary amines to form N-substituted pyridinium salts. shimadzu-webapp.eu This approach can be adapted to introduce complex functionalities onto the nitrogen atom of the pyridinium ring, offering a versatile route to novel derivatives. semanticscholar.orgshimadzu-webapp.eunih.gov
Isolation and Purification Methodologies for Cationic Products
As ionic compounds, [o-Tolyl]ethenylpyridinium derivatives are typically crystalline solids that are insoluble in non-polar organic solvents. This property is exploited for their isolation and purification.
After the condensation reaction, the crude product often precipitates from the reaction mixture upon cooling or the addition of a non-polar solvent like diethyl ether. The solid can then be collected by filtration.
Common purification techniques include:
Recrystallization: This is a highly effective method for obtaining high-purity crystalline products. The choice of solvent is critical; suitable solvents are those in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Acetone and ethanol (B145695) are often used. nih.gov
Trituration: The crude solid product is washed or stirred with a solvent in which the desired compound is insoluble, but impurities are soluble. This process helps to remove unreacted starting materials and by-products. researchgate.net
Chromatography: While less common for simple salts, techniques like column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for more complex mixtures or for separating isomers. abq.org.br
The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. nih.gov
Table 2: Common Purification Techniques for Pyridinium Salts
| Technique | Description | Typical Solvents |
|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. nih.gov | Ethanol, Acetone, Acetonitrile nih.govnih.gov |
| Trituration | Washing the solid product with a solvent to remove soluble impurities. researchgate.net | Diethyl ether, Petroleum ether researchgate.netmdpi.com |
Photophysical and Electronic Properties Research of O Tolyl Ethenylpyridinium Chromophores
Electronic Absorption and Emission Characteristics
The interaction of [o-Tolyl]ethenylpyridinium chromophores with light is characterized by their electronic absorption and emission spectra. These properties are fundamental to understanding their potential as functional materials.
The electronic absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to the energy required to promote an electron to a higher energy level. uni-heidelberg.de For chromophores like [o-Tolyl]ethenylpyridinium, the absorption maxima (λmax) and the shape of the absorption bands are influenced by the molecular structure and the solvent environment. Generally, these compounds exhibit absorption in the UV-visible region. The presence of the o-tolyl group can influence the planarity of the molecule, which in turn affects the π-conjugation and, consequently, the energy of the electronic transitions. Any distortion from planarity can lead to a blue shift (shift to shorter wavelengths) in the absorption maximum and a change in the intensity of the absorption band. The absorption spectra of these chromophores are often characterized by broad bands, which can be attributed to a combination of electronic and vibrational transitions.
Upon absorption of light, excited molecules can relax to the ground state by emitting light, a process known as photoluminescence, which includes fluorescence and phosphorescence. For [o-Tolyl]ethenylpyridinium chromophores, fluorescence is the more commonly studied emission process. The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and occurs at longer wavelengths (a phenomenon known as the Stokes shift). The intensity and wavelength of fluorescence are highly sensitive to the molecular structure and the surrounding environment. For instance, increasing the rigidity of the molecular structure can enhance fluorescence by reducing non-radiative decay pathways. The introduction of an ortho-methyl group on the phenyl ring can impact the rotational barrier of the phenyl group, which in turn influences the fluorescence quantum yield. osaka-u.ac.jp
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and light-emitting diodes. The determination of ΦF for [o-Tolyl]ethenylpyridinium chromophores is typically performed relative to a standard with a known quantum yield. nih.gov The quantum yield is influenced by factors that affect the rates of radiative and non-radiative decay from the excited state. For example, the presence of heavy atoms or certain functional groups can enhance intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield. Conversely, structural modifications that restrict intramolecular rotations can increase the quantum yield. osaka-u.ac.jp
| Compound Class | Modification | Effect on Fluorescence Quantum Yield (ΦF) | Reference |
| Isoindolo[2,1-a]quinolines | Introduction of an ortho-methyl group to the phenyl group at the 11th position | More than doubled the ΦF | osaka-u.ac.jp |
| Isoindolo[2,1-a]quinolines | Replacement of phenyl group at position 5 with a tolyl group | Slightly lower ΦF | osaka-u.ac.jp |
Intramolecular Charge Transfer (ICT) Phenomena and Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process in many push-pull chromophores, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. uni-heidelberg.de In [o-Tolyl]ethenylpyridinium systems, the pyridinium (B92312) moiety typically acts as the electron acceptor, while the tolyl-substituted ethenyl group serves as the electron donor. The efficiency and nature of ICT are highly dependent on the electronic coupling between the donor and acceptor, as well as the surrounding solvent polarity.
A specific and well-studied mechanism of ICT is the Twisted Intramolecular Charge Transfer (TICT) model. uni-heidelberg.de In TICT, the molecule undergoes a conformational change in the excited state, typically a rotation around a single bond connecting the donor and acceptor moieties. uni-heidelberg.de This twisting leads to a state with a large dipole moment and is often characterized by a dual fluorescence emission in polar solvents: a higher-energy band corresponding to the locally excited (LE) state and a lower-energy, solvent-dependent band from the TICT state. uni-heidelberg.denih.gov The presence of the bulky ortho-tolyl group can sterically influence the initial ground-state geometry and the dynamics of excited-state twisting, thereby modulating the ICT and TICT processes.
Solvatochromism and Environmental Effects on Electronic Transitions
Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For polar molecules like [o-Tolyl]ethenylpyridinium chromophores, which can exhibit significant changes in their dipole moment upon excitation (especially through ICT), the effect of solvent polarity on their electronic transitions is pronounced.
In general, for a π-π* transition in a push-pull system, an increase in solvent polarity will lead to a bathochromic (red) shift in the fluorescence emission spectrum. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the less polar ground state. The absorption spectrum may show a smaller shift, which can be either bathochromic or hypsochromic (blue), depending on the ground-state polarity. The study of solvatochromism provides valuable insights into the nature of the excited state and the magnitude of the change in dipole moment upon excitation.
Nonlinear Optical Nlo Properties Investigations of Pyridinium Based Materials
Second-Order Nonlinear Optical Response
The second-order NLO response of a material is responsible for phenomena such as second harmonic generation (SHG), where light at a fundamental frequency is converted to light at double that frequency. This property is quantified by the second-order susceptibility (χ⁽²⁾) at the macroscopic level and the first hyperpolarizability (β) at the molecular level.
Second Harmonic Generation (SHG) Efficiency Measurements
The Kurtz-Perry powder technique is a widely used method to assess the SHG efficiency of new materials. In this technique, a powdered sample is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured and compared to that of a standard reference material, such as urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP).
For comparison, the well-studied stilbazolium salt, DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate), shows an even higher SHG efficiency, approximately 550 times that of urea. spiedigitallibrary.org The SHG efficiency is highly dependent on the molecular structure and the crystalline packing. The presence of bulky groups, such as the o-tolyl group in 1-[2-(o-Tolyl)ethenyl]pyridinium, can influence the crystal symmetry, which is a critical factor for observing a non-zero second-order NLO response. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group.
| Compound | SHG Efficiency (vs. Urea) | Laser Wavelength (nm) |
|---|---|---|
| trans-4′-(dimethylamino)-N-phenyl-4-stilbazolium hexafluorophosphate (B91526) | 470 | 1907 |
| trans-4-[(4-dimethylaminophenyl)iminomethyl]-N-phenylpyridinium hexafluorophosphate | 240 | 1907 |
| DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) | 550 | 1907 |
Electric-Field-Induced Second Harmonic Generation (EFISH) Analysis
The Electric-Field-Induced Second Harmonic Generation (EFISH) technique is a powerful method for determining the first hyperpolarizability (β) of molecules in solution. researchgate.net In an EFISH experiment, a strong DC electric field is applied to a solution of the compound, which partially aligns the molecules, breaking the centrosymmetry of the medium and allowing for the generation of a second-harmonic signal. rsc.org However, the EFISH technique is generally not applicable to charged compounds in solution due to the induction of ionic conduction under the influence of the external static electric field. spiedigitallibrary.orgnih.govmdpi.com
Factors Influencing Quadratic Hyperpolarizability (β)
The magnitude of the first hyperpolarizability (β) is a key determinant of a molecule's second-order NLO activity. Several molecular features can be tailored to enhance β. In pyridinium-based D-π-A systems, these factors include:
Strength of Donor and Acceptor Groups: Increasing the electron-donating ability of the donor group and the electron-accepting strength of the pyridinium (B92312) ring enhances the intramolecular charge transfer (ICT) character of the molecule, leading to a larger β.
Nature of the π-Conjugated Bridge: The length and composition of the conjugated linker between the donor and acceptor moieties play a crucial role. Longer conjugation lengths generally lead to larger hyperpolarizabilities, although this effect can saturate.
Molecular Planarity: A more planar molecular structure facilitates π-electron delocalization, which can increase the NLO response. The introduction of a bulky substituent like the o-tolyl group might induce some torsion in the molecular backbone, potentially affecting the planarity and, consequently, the β value.
N-Substituent on the Pyridinium Ring: Studies on N-aryl stilbazolium dyes have shown that replacing the N-methyl group with an N-aryl group can significantly increase the static first hyperpolarizability (β₀). arxiv.org This is attributed to the enhanced electron-withdrawing nature of the N-aryl pyridinium group compared to its N-methyl counterpart. arxiv.org
Third-Order Nonlinear Optical Response
Third-order NLO effects, characterized by the third-order susceptibility (χ^(3)), are responsible for phenomena such as third-harmonic generation, nonlinear absorption, and the optical Kerr effect (an intensity-dependent refractive index). All materials, regardless of their symmetry, exhibit third-order NLO responses.
Z-scan Technique for Third-Order Susceptibility (χ^(3)) Determination
The Z-scan technique is a simple yet sensitive experimental method used to measure the sign and magnitude of the real and imaginary parts of the third-order susceptibility (χ^(3)). In a typical Z-scan experiment, a sample is translated along the propagation direction (the z-axis) of a focused laser beam. By measuring the transmittance through a finite aperture in the far field (closed-aperture Z-scan), the nonlinear refractive index (n₂) can be determined. The nonlinear absorption coefficient (β_abs) can be obtained by measuring the total transmittance without an aperture (open-aperture Z-scan).
While specific Z-scan data for this compound is not available, studies on related porphyrin molecules, which also possess extensive π-electron systems, have demonstrated third-order NLO susceptibilities on the order of 10⁻¹¹ esu. Theoretical investigations on pyridine (B92270) derivatives have also been conducted to understand their third-order NLO properties. For instance, computational studies on 2-aminopyridinium p-toluenesulphonate have been used to calculate its second hyperpolarizability (γ), which is the molecular counterpart to the macroscopic χ^(3).
Studies on Reverse Saturable Absorption and Self-Focusing Performance
Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing laser intensity. This property is highly desirable for optical limiting applications, which protect sensitive optical sensors and human eyes from high-intensity laser radiation. Materials exhibiting RSA typically have an excited-state absorption cross-section that is larger than the ground-state absorption cross-section.
Investigations into the nonlinear absorption of various stilbazolium derivatives have shown that their behavior is dependent on the laser pulse duration. For nanosecond laser pulses, many stilbazolium compounds exhibit reverse saturable absorption. spiedigitallibrary.org The strength of this RSA effect is significantly influenced by the nature of the electron-donating group. spiedigitallibrary.org For instance, in one study, the RSA decreased in the order of pyrrole (B145914) > ferrocene (B1249389) > ferrocenyl-styrene > amino > dimethylamino as the donor group. spiedigitallibrary.org In contrast, with picosecond laser pulses, some of these same compounds exhibited saturable absorption (a decrease in absorption with increasing intensity), while others showed only weak RSA or no nonlinear absorption at all. spiedigitallibrary.org This difference is attributed to the relative contributions of singlet and triplet excited state absorption at different pulse durations. spiedigitallibrary.org
Self-Focusing is a phenomenon that arises from a positive nonlinear refractive index (n₂). When a laser beam with a Gaussian intensity profile passes through such a material, the higher intensity at the center of the beam experiences a higher refractive index than the edges. This creates a focusing lens effect within the material. Conversely, a negative n₂ leads to self-defocusing . The Z-scan technique is adept at determining the sign of n₂, with a pre-focal peak followed by a post-focal valley in the closed-aperture scan indicating a negative n₂ (self-defocusing), and the opposite signature indicating a positive n₂ (self-focusing). While specific self-focusing data for this compound is not documented, the general principles of the Z-scan technique would be applicable to its characterization.
Influence of Molecular Structure and Substituents on Third-Order Hyperpolarizability (γ)
Theoretical studies on related pyridinium derivatives have shown that the hyperpolarizability is highly dependent on the molecular geometry and the distribution of electron density. ias.ac.in The presence of a tolyl group can affect the planarity of the molecule due to steric hindrance, which can influence the extent of π-electron delocalization along the molecular backbone. Computational studies on similar organic NLO materials have demonstrated that modifications in the molecular structure, such as extending the π-conjugation length or introducing specific donor/acceptor groups, can significantly impact the third-order NLO response. nih.gov
The following table presents theoretically calculated third-order hyperpolarizability values for a representative pyridinium derivative, 2-aminopyridinium p-toluenesulphonate (APPTS), which showcases the influence of donor and acceptor moieties within a pyridinium-based system.
| Compound | Computational Method | γ (esu) |
|---|---|---|
| 2-aminopyridinium p-toluenesulphonate (APPTS) | DFT/B3LYP/6-31G(d) | 9.87 x 10-36 |
| 2-aminopyridinium p-toluenesulphonate (APPTS) | HF/6-31G(d) | 3.45 x 10-36 |
Structure-Property Relationships for Enhanced NLO Activity
The design of pyridinium-based materials with enhanced NLO activity is guided by several key structure-property relationships. A fundamental principle is the optimization of the D-π-A framework to facilitate efficient intramolecular charge transfer. ias.ac.in
Key factors influencing the third-order NLO activity include:
Strength and Nature of Donor and Acceptor Groups: The electronic character of the substituents significantly impacts the NLO response. Stronger electron-donating groups on the styryl moiety and stronger electron-withdrawing groups on the pyridinium ring generally lead to a larger γ.
π-Conjugated Bridge: The length and nature of the conjugated bridge are critical. Longer conjugation pathways typically result in higher hyperpolarizabilities. The planarity of the bridge is also important for maximizing π-electron delocalization.
Molecular Symmetry: While second-order NLO materials require a non-centrosymmetric structure, third-order NLO effects can be observed in both centrosymmetric and non-centrosymmetric molecules. However, the molecular symmetry can influence the tensor components of the hyperpolarizability.
Counter-ion: In the case of pyridinium salts, the counter-ion can influence the crystal packing and, consequently, the bulk NLO properties of the material.
The following table provides a comparison of the third-order nonlinear optical susceptibility (χ(3)) for several stilbazolium derivatives, illustrating the impact of different substituents on the NLO response.
| Compound | Third-Order Susceptibility (χ(3)) (esu) | Measurement Technique |
|---|---|---|
| 2-[2-(3-hydroxy-4-methoxy-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (B94788) dehydrate (VSNS) | 7.986 × 10-34 (γ value) | Z-scan |
| 1,1′-Methylenedipyridinium bis[tetrachloridoaurate(III)] | 1.78 × 10-8 (n2) | Z-scan |
Photonic and Optoelectronic Applications of NLO Pyridinium Salts
The significant third-order nonlinear optical properties of pyridinium salts make them promising candidates for a range of photonic and optoelectronic applications. ias.ac.in These applications leverage the intensity-dependent refractive index and absorption of the materials.
Potential applications include:
Optical Limiting: Materials with strong nonlinear absorption can be used to protect sensitive optical components and human eyes from high-intensity laser radiation. The mechanism often involves reverse saturable absorption or two-photon absorption.
All-Optical Switching: The intensity-dependent refractive index (Kerr effect) can be utilized to develop all-optical switches, where one light beam controls the transmission of another. This is a fundamental component for future optical computing and high-speed telecommunications. rsc.org
Optical Data Storage: Third-order NLO materials can potentially be used in high-density optical data storage systems.
Optical Signal Processing: The fast response times of the electronic third-order nonlinearity in organic materials are advantageous for high-speed optical signal processing applications.
While the specific applications of this compound have not been extensively investigated, its structural similarity to other NLO-active pyridinium salts suggests its potential utility in these areas. Further experimental characterization is necessary to fully assess its performance in such devices.
Computational and Theoretical Chemistry Studies of O Tolyl Ethenylpyridinium Analogs
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT has become a standard method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. mdpi.com It is widely used to study the geometry and electronic features of organic molecules, including pyridinium (B92312) derivatives. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For [o-Tolyl]ethenylpyridinium analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net This process provides a stable three-dimensional structure of the molecule, which is crucial for understanding its properties.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 1-[2-(o-Tolyl)ethenyl]pyridinium, this would involve studying the rotation around the single bonds, particularly the C-C bond connecting the tolyl group to the ethenyl bridge and the C-C bond connecting the ethenyl bridge to the pyridinium ring. The presence of the ortho-tolyl group introduces steric hindrance that can significantly influence the preferred conformation, likely leading to a non-planar arrangement to minimize steric strain. The results of these calculations can identify the most stable conformer and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical [o-Tolyl]ethenylpyridinium Analog
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap (ΔE) | 3.50 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the molecular surface, typically defined by a contour of electron density. mdpi.com
Different colors on the MEP surface represent different electrostatic potential values. Generally, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions, conversely, indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.
For a this compound cation, the MEP surface would be expected to show a significant positive potential (blue) around the pyridinium ring, particularly on the hydrogen atoms attached to the ring, due to the positive charge. The tolyl group and the ethenyl bridge would likely exhibit more neutral (green) to slightly negative (yellow/red) potentials, associated with the π-electron density of the aromatic ring and the double bond. This analysis helps in understanding intermolecular interactions and the reactive sites of the molecule. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them. One of the key applications of NBO analysis is the investigation of charge transfer and hyperconjugative interactions. researchgate.net
This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. For [o-Tolyl]ethenylpyridinium analogs, NBO analysis can reveal significant charge transfer from the electron-donating tolyl group (donor) to the electron-accepting pyridinium ring (acceptor) through the π-conjugated ethenyl bridge. This intramolecular charge transfer (ICT) is a defining characteristic of such push-pull systems. The analysis can identify the specific orbitals involved in this charge transfer and quantify their energetic contributions, providing a detailed understanding of the electronic communication within the molecule. taylorandfrancis.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for calculating the properties of electronically excited states. rsc.orgrsc.orguci.edu It is a powerful tool for predicting electronic absorption spectra and understanding the nature of electronic transitions. nih.govchemrxiv.org
For [o-Tolyl]ethenylpyridinium analogs, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. Furthermore, TD-DFT provides information about the oscillator strength of each transition, which is related to the intensity of the absorption band. By analyzing the molecular orbitals involved in the dominant electronic transitions, the nature of the excited states can be characterized. For these compounds, the lowest energy transition is typically a HOMO to LUMO transition with significant intramolecular charge transfer character, moving electron density from the tolyl-ethenyl portion to the pyridinium ring.
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational chemistry plays a vital role in predicting and interpreting various types of spectroscopic data.
UV-Vis Spectra: As mentioned, TD-DFT is the primary method for predicting UV-Vis spectra. nih.gov The calculated excitation energies and oscillator strengths can be used to simulate the absorption spectrum, which can then be compared with experimental data for validation. Discrepancies between the calculated and experimental spectra can often be explained by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands in the Infrared (IR) spectrum. By analyzing the atomic motions associated with each vibrational mode, a detailed assignment of the experimental IR spectrum can be made. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.
NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The magnetic shielding tensors are calculated for each nucleus, and these are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions can be invaluable in assigning the signals in complex experimental NMR spectra and confirming the structure of synthesized compounds. researchgate.net
Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for a this compound Analog
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| UV-Vis (λ_max) | 410 nm | 415 nm |
| Key IR Frequency (C=C stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |
| ¹H NMR (vinyl proton) | 7.6 ppm | 7.5 ppm |
| ¹³C NMR (pyridinium Cα) | 148 ppm | 147 ppm |
Theoretical Elucidation of Reaction Mechanisms and Pathways (e.g., Ylide Formation, Rearrangements)
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving pyridinium ylides derived from analogs of this compound. Density Functional Theory (DFT) and ab initio methods are instrumental in mapping the potential energy surfaces for ylide formation and subsequent rearrangements.
Ylide Formation:
The formation of a pyridinium ylide from a precursor salt, such as this compound halide, is a critical step that dictates subsequent reactivity. Theoretical studies on analogous systems indicate that this process involves the deprotonation of the carbon atom adjacent to the pyridinium nitrogen by a base. Computational models can predict the acidity of this proton and the transition state geometry for its abstraction.
For styrylpyridinium analogs, the planarity of the ethenyl bridge and the electronic nature of the substituents on both the pyridine (B92270) and the phenyl rings significantly influence the stability of the resulting ylide. The o-tolyl group in the target molecule introduces steric hindrance that can affect the planarity and, consequently, the electronic conjugation of the system. DFT calculations can quantify these steric and electronic effects on the stability and reactivity of the ylide.
A computational study on the formation of azomethine ylides from isatin (B1672199) and sarcosine, for instance, employed DFT calculations at the M06-2X(SMD,EtOH)/6-31G(d,p) level to explore the mechanistic steps in detail. mdpi.com This level of theory can be similarly applied to [o-tolyl]ethenylpyridinium analogs to determine the reaction pathway and activation barriers for ylide formation.
The following table summarizes key computational parameters that are typically calculated to understand ylide formation, based on studies of similar compounds.
| Computational Parameter | Significance in Ylide Formation | Typical Method of Calculation |
| Proton Affinity | Indicates the acidity of the proton to be abstracted. | DFT, ab initio |
| Transition State Geometry | Describes the structure at the highest point of the energy barrier for deprotonation. | DFT, ab initio |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the ylide to form. | DFT, ab initio |
| Ylide Stability | The relative energy of the ylide compared to the starting pyridinium salt. | DFT, ab initio |
Rearrangements:
Once formed, the pyridinium ylide can undergo various rearrangements, which can be elucidated through computational modeling. For analogs of this compound, potential rearrangements include electrocyclic reactions and sigmatropic shifts. Theoretical studies on stilbene (B7821643) and its derivatives, which share the diphenylethene core structure, have explored such photochemical rearrangements. unm.eduacs.org
Ab initio studies on 2-styrylpyridine (B8765038) have investigated the photoinduced processes, including cis-trans isomerization and cyclization pathways. rsc.org These studies utilize methods like second-order Møller-Plesset (MP2) and algebraic diagrammatic construction to second-order (ADC(2)) to explore the geometries and relative energies of conformers. The complete active space self-consistent field (CASSCF) method is often employed to locate minimum-energy conical intersections between electronic states, which are crucial for understanding photochemical reaction pathways. rsc.org
For the [o-tolyl]ethenylpyridinium ylide, a potential rearrangement is a acs.orgresearchgate.net-dipolar cyclization, a common reaction for pyridinium ylides. doi.org Computational studies can model the transition state for this cyclization and determine the activation energy. The presence of the o-tolyl group can influence the stereochemistry of the cyclization product due to steric interactions, a factor that can be precisely modeled.
The following table outlines potential rearrangements and the computational methods used to study them, based on analogous systems.
| Rearrangement Type | Description | Relevant Computational Methods |
| Electrocyclization | Formation of a new ring through the reorganization of π-electrons. | CASSCF, DFT |
| Sigmatropic Shift | Migration of a σ-bond across a π-system. | DFT, MP2 |
| acs.orgresearchgate.net-Dipolar Cyclization | Intramolecular reaction of the ylide to form a five-membered ring. | DFT, B3LYP |
Charge Transfer Dynamics and Electronic Correlation Studies
The electronic properties of this compound and its analogs are of significant interest, particularly their charge transfer characteristics, which are fundamental to their applications in materials science. Computational studies on donor-acceptor stilbenoids and styrylpyridines provide a framework for understanding these properties. acs.orgresearchgate.net
Charge Transfer Dynamics:
The this compound cation can be considered a donor-acceptor system, where the tolyl-ethenyl moiety acts as the electron donor and the pyridinium ring as the electron acceptor. Excitation with light can induce an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The dynamics of this charge transfer can be investigated using time-dependent density functional theory (TD-DFT).
Computational studies on donor-acceptor substituted stilbenoids have explored the charge-transfer transitions relevant to photochemical twisting. acs.org These studies help in understanding how the donor-acceptor strength of substituents affects the electronic states. For [o-tolyl]ethenylpyridinium analogs, TD-DFT calculations can predict the energies and oscillator strengths of the electronic transitions, providing insight into their UV-Vis absorption spectra.
Femtosecond transient absorption spectroscopy, complemented by computational analysis through DFT and TD-DFT methods, has been used to unravel the excited-state charge transfer dynamics in other donor-acceptor systems. nih.gov These studies reveal how structural changes in the excited state are influenced by solvent polarity and viscosity, leading to ICT. nih.gov
Electronic Correlation:
Electronic correlation refers to the interaction between electrons in a multi-electron system. For molecules like this compound, with extended π-conjugation, electron correlation effects can be significant and influence their electronic structure and properties. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are employed to accurately account for electron correlation.
The study of electronic correlation is crucial for accurately predicting properties such as excitation energies and the nature of excited states. For instance, in styrylpyridine, the accurate description of the excited states requires methods that can handle both static and dynamic electron correlation. researchgate.net
The following table summarizes key electronic properties and the computational methods used for their investigation.
| Electronic Property | Description | Computational Methods |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between the donor and acceptor parts of the molecule upon excitation. | TD-DFT |
| Vertical Excitation Energies | The energy required to excite an electron from the ground state to an excited state without changing the nuclear geometry. | TD-DFT, ADC(2) |
| Oscillator Strengths | A measure of the probability of an electronic transition occurring. | TD-DFT |
| Electron Correlation Effects | The influence of electron-electron interactions on the electronic structure and properties. | MP2, Coupled-Cluster (CC) |
Reactivity and Chemical Transformations of O Tolyl Ethenylpyridinium
Reactions Involving the Pyridinium (B92312) Cation
The pyridinium cation is an electron-deficient aromatic system, making it susceptible to nucleophilic attack and reduction. The positive charge on the nitrogen atom activates the pyridine (B92270) ring, particularly at the ortho (C2) and para (C4) positions, for reaction with nucleophiles.
Nucleophilic Addition: While pyridine itself is generally resistant to nucleophilic attack, the quaternization of the nitrogen to form a pyridinium salt significantly enhances its electrophilicity. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, can add to the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition is influenced by both electronic and steric factors. For 1-[2-(o-tolyl)ethenyl]pyridinium, nucleophilic attack is expected to occur preferentially at the 2- or 4-position of the pyridinium ring.
Reduction: The pyridinium moiety can undergo reduction to form various less saturated heterocyclic systems. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of piperidine (B6355638) derivatives. The conditions of the reduction can be controlled to yield partially reduced intermediates such as tetrahydropyridines. The electron-withdrawing nature of the pyridinium ring facilitates its reduction.
Redox Chemistry: Pyridinium salts can participate in electron transfer processes. They can be reduced to form pyridinyl radicals, which are key intermediates in various chemical transformations. The redox potential of the pyridinium cation can be influenced by the nature of its substituents.
| Reaction Type | Reagent/Conditions | Expected Product(s) | Notes |
| Nucleophilic Addition | R-MgX, R-Li | 2- and 4-substituted dihydropyridines | Regioselectivity depends on the nucleophile and reaction conditions. |
| Reduction | H₂, Pd/C or NaBH₄ | Piperidine or tetrahydropyridine (B1245486) derivatives | The degree of reduction can be controlled by the choice of reducing agent and conditions. |
| One-Electron Reduction | Electrochemical or chemical reducing agents | Pyridinyl radical | Intermediate for further reactions. |
Reactivity of the Ethenyl Linkage (e.g., Electrophilic/Nucleophilic Additions)
The ethenyl linkage in this compound is an electron-rich double bond, making it susceptible to electrophilic addition reactions. The conjugation with both the pyridinium ring and the o-tolyl group influences its reactivity.
Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and strong acids. The addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate. In this case, the carbocation would be stabilized by resonance with the o-tolyl group.
Cycloaddition Reactions: As a substituted styrene (B11656) derivative, the ethenyl linkage can participate in cycloaddition reactions. For instance, [2+2] photocycloaddition reactions are known for styrylpyridinium salts, leading to the formation of cyclobutane (B1203170) derivatives, often through dimerization or reaction with other alkenes. kent.ac.uk Diels-Alder reactions with suitable dienes are also a possibility, although the steric hindrance from the o-tolyl group might influence the reaction rate and stereoselectivity.
Oxidation and Cleavage: The double bond can be oxidized by reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃). Mild oxidation can lead to the formation of a diol, while stronger oxidation or ozonolysis followed by a workup can cleave the double bond, yielding an aldehyde or a carboxylic acid derived from the pyridinium moiety and another corresponding to the o-tolyl fragment.
| Reaction Type | Reagent/Conditions | Expected Product(s) | Notes |
| Electrophilic Addition | H-X, X₂ | Halogenated or hydrohalogenated derivatives | Follows Markovnikov's rule. |
| [2+2] Photocycloaddition | UV light | Cyclobutane derivatives | Can lead to dimerization or polymerization. kent.ac.uk |
| Oxidation (mild) | Cold, dilute KMnO₄ | Diol | |
| Oxidative Cleavage | O₃, then workup | Pyridine-carboxaldehyde and o-tolualdehyde | Cleavage of the C=C double bond. |
Side Chain Functionalization and Modification
The side chain of this compound offers several sites for functionalization, primarily at the methyl group of the o-tolyl moiety and potentially through modification of the ethenyl linkage post-reaction.
Reactions of the o-Tolyl Methyl Group: The methyl group on the tolyl ring can undergo reactions typical of benzylic positions. For instance, it can be halogenated under free-radical conditions (e.g., with N-bromosuccinimide) to introduce a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions. Oxidation of the methyl group can yield a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions.
Modification of the Ethenyl Linkage Products: Products resulting from reactions at the ethenyl linkage (as described in section 6.2) can be further modified. For example, a diol formed from oxidation can be converted into esters or ethers. Halogenated products from electrophilic addition can undergo elimination to regenerate a double bond in a different position or participate in nucleophilic substitution reactions.
Influence of the o-Tolyl Moiety on Reactivity
The o-tolyl group exerts a significant influence on the reactivity of the molecule through both steric and electronic effects.
Steric Effects: The ortho-methyl group introduces steric hindrance around the ethenyl linkage and one face of the aromatic ring. This steric bulk can:
Hinder Nucleophilic Attack: It may disfavor nucleophilic attack on the adjacent carbon of the double bond and on the nearby positions of the pyridinium ring.
Influence Stereoselectivity: In reactions such as cycloadditions or additions to the double bond, the o-tolyl group can direct the approach of reagents to the less hindered face of the molecule, leading to specific stereoisomers.
Electronic Effects: The methyl group is a weak electron-donating group through induction and hyperconjugation. This electronic effect can:
Stabilize Carbocation Intermediates: In electrophilic addition reactions to the ethenyl linkage, the electron-donating nature of the methyl group can help stabilize the adjacent carbocation, influencing the regioselectivity of the reaction.
Modulate the Electronic Properties of the Pi-System: The electron-donating effect can slightly increase the electron density of the conjugated system, potentially affecting the rates of reactions involving the ethenyl linkage.
Emerging Research Directions in O Tolyl Ethenylpyridinium Chemistry
Development of Advanced Materials with Tunable Properties
The development of advanced materials with precisely controlled properties is a cornerstone of modern technology. Organic materials, particularly those with π-conjugated systems like stilbazolium derivatives, are at the forefront of this research due to their structural versatility and responsive nature. The inclusion of an o-tolyl group in 1-[2-(o-Tolyl)ethenyl]pyridinium introduces specific steric and electronic characteristics that can be harnessed to create materials with tunable optical and electronic properties.
Research into analogous stilbazolium derivatives has demonstrated that modifications to the molecular structure can significantly impact the material's properties. For instance, altering the counter-anion or substituents on the pyridinium (B92312) ring can change the crystal packing and, consequently, the material's nonlinear optical (NLO) response. This principle of "crystal engineering" is central to tailoring the properties of these materials for specific applications. The presence of weak van der Waals forces and hydrogen bonds in the crystal lattice of organic materials also plays a crucial role in enhancing their nonlinearity.
The tunability of these materials extends to their photophysical properties. For example, the introduction of different functional groups can alter the absorption and emission spectra of the compounds. This opens up possibilities for creating materials for applications in photonics and optoelectronics, where precise control over light-matter interactions is essential. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting how structural changes will affect the electronic and optical properties of these molecules, guiding the synthesis of new materials with desired characteristics.
Table 1: Influence of Structural Modifications on the Properties of Stilbazolium Derivatives
| Structural Modification | Effect on Properties | Potential Applications |
| Alteration of counter-anion | Modifies crystal packing and nonlinear optical (NLO) response. | Photonics, Optical Computing, Optical Switches. |
| Substitution on the pyridinium ring | Tunes absorption and emission spectra. | Optoelectronics, Sensors. |
| Introduction of a rigid π-delocalized system | Can lead to unexpected and tunable second-order NLO properties. | High-speed Electro-optic Applications. |
Integration into Functional Devices and Systems
The unique properties of this compound and related stilbazolium salts make them promising candidates for integration into a variety of functional devices. Their significant nonlinear optical (NLO) properties are of particular interest for applications in photonics, telecommunications, and optical data processing. Materials with high second-order NLO efficiency are crucial for devices that can modulate, switch, or convert the frequency of light.
One of the most well-studied applications of stilbazolium derivatives is in the development of electro-optic modulators, which are key components in high-speed communication systems. Furthermore, the ability of some stilbazolium crystals to generate and detect terahertz (THz) waves opens up new avenues for their use in medical imaging, security screening, and scientific instrumentation.
The versatility of pyridinium salts also extends to energy storage and conversion technologies. They have been investigated as electrolytes in dye-sensitized solar cells, where they can improve photoelectric conversion efficiency and long-term stability. Their excellent chemical and thermal stability also makes them suitable for use as electrolytes in lithium-ion batteries and fuel cells, potentially enhancing the safety of these devices. Moreover, certain pyridinium-based compounds are being explored as redox-active materials in flow batteries.
Green Chemistry Approaches in Synthesis and Processing
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical research and industry. The synthesis of pyridinium salts, including this compound, is an area where green chemistry approaches are being actively explored.
Traditional methods for synthesizing pyridinium salts often involve multi-step processes. However, newer, more environmentally friendly methods are being developed, such as ultrasonic and microwave-assisted synthesis. These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption. Solvent-free synthesis is another key aspect of green chemistry, and researchers are investigating ways to carry out reactions in the absence of volatile organic solvents.
The use of biocatalysts and biological templates represents a significant advancement in the green synthesis of related compounds. For example, marine bacteria have been used for the biosynthesis of gold nanoparticles, a process that is cost-effective, non-toxic, and environmentally benign. This approach, which utilizes biological entities to mediate chemical transformations, could potentially be adapted for the synthesis or modification of complex organic molecules like this compound. The recyclability of certain ionic catalysts, such as pyridinium salts themselves, further contributes to the sustainability of these chemical processes.
Exploration of Novel Chemical Reactivity and Catalysis
The pyridinium moiety is not only a key component for creating functional materials but also a versatile platform for exploring novel chemical reactivity and catalysis. Pyridinium salts are known to act as redox-active functional group transfer reagents in a variety of chemical transformations. They can serve as precursors for generating radical species under mild conditions, which can then participate in a range of synthetic reactions.
Recent research has uncovered the unexpected catalytic activity of simple pyridinium ions in reactions such as the acetalization of aldehydes. These aprotic catalysts can be highly efficient and recyclable, offering a green alternative to traditional acid catalysts. The catalytic activity of pyridinium derivatives can be tuned by altering the electronic properties of the substituents on the pyridinium ring.
The development of magnetically recoverable nanocatalysts for the synthesis of pyridine (B92270) derivatives is another exciting area of research. These catalysts, which can be easily separated from the reaction mixture using an external magnet, offer advantages in terms of reusability and process efficiency. Furthermore, photoredox catalysis using pyridinium salts has emerged as a powerful tool for site-selective C-H functionalization, allowing for the precise modification of complex molecules. This opens up new possibilities for the synthesis of highly valuable C2- and C4-acylated pyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
